Diminazene aceturate
Overview
Description
Diminazene aceturate, also known as Diminazine, is a trypanocidal agent . It is a solid substance that belongs to the phenylhydrazines, compounds containing a phenylhydrazide moiety . Major brands of Diminazene include Berenil, Pirocide, Ganasag, and Azidin .
Molecular Structure Analysis
The molecular structure of Diminazene aceturate possesses a negatively charged triazene segment that is homologous to the tetrazole of angiotensin receptor blockers (ARB) . The molecular formula of Diminazene aceturate is C14H15N7 .Chemical Reactions Analysis
The main biochemical mechanism of the trypanocidal actions of Diminazene aceturate is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs .Scientific Research Applications
Cardiovascular and Blood Pressure Regulation
Diminazene aceturate (DIZE) has been examined for its off-target effects in activating the angiotensin converting enzyme 2 (ACE2), which plays a critical role in the renin-angiotensin system. This system's imbalance can lead to cardiovascular diseases. Research indicates that DIZE activation of ACE2 could counteract pathophysiological changes in cardiovascular disease, showing beneficial effects in models of hypertension, pulmonary hypertension, myocardial infarction, stroke, and more. However, the exact mechanism remains under scrutiny, and more research is needed to evaluate its therapeutic potential against existing clinical interventions (Velkoska, Patel, & Burrell, 2016).
Drug Development and Research Productivity
The journey of Diminazene aceturate underscores the broader challenges and strategies within drug development. Analyzing AstraZeneca's drug pipeline has established a framework based on the five most important technical determinants of project success and pipeline quality. This approach emphasizes the right target, patient, tissue, safety, and commercial potential as critical to enhancing research and development productivity in the pharmaceutical industry, offering a lens through which the development and application of drugs like Diminazene aceturate can be evaluated (Cook et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7.2C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;2*1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2*2H2,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSSSVVBOUMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022945 | |
Record name | Diminazene diaceturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diminazene aceturate | |
CAS RN |
908-54-3 | |
Record name | Diminazene diaceturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetylglycine, compound with 4,4'-(1-triazene-1,3-diyl)bis[benzenecarboxamidine] (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMINAZENE ACETURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8SAD85NO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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